molecular formula C9H12FN B2885197 (2S)-2-(3-Fluorophenyl)propan-1-amine CAS No. 2248210-08-2

(2S)-2-(3-Fluorophenyl)propan-1-amine

Cat. No. B2885197
CAS RN: 2248210-08-2
M. Wt: 153.2
InChI Key: XDGLXAPWDQVMTK-SSDOTTSWSA-N
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Description

(2S)-2-(3-Fluorophenyl)propan-1-amine, also known as 3-Fluoroamphetamine (3-FA), is a synthetic stimulant drug belonging to the amphetamine class. It is a structural analog of amphetamine and shares similar pharmacological properties. 3-FA has been used in scientific research to investigate its mechanism of action and its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-FA involves the inhibition of the reuptake of dopamine, norepinephrine, and serotonin in the brain. This results in an increase in the levels of these neurotransmitters, leading to the stimulant effects of 3-FA. Additionally, 3-FA has been shown to have affinity for the serotonin 2B receptor, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-FA include increased heart rate, blood pressure, and body temperature. It also results in increased alertness, concentration, and euphoria. However, prolonged use of 3-FA can lead to tolerance, dependence, and addiction.

Advantages and Limitations for Lab Experiments

The advantages of using 3-FA in lab experiments include its relatively simple synthesis method, its well-known mechanism of action, and its potential therapeutic applications. However, the limitations of using 3-FA in lab experiments include its potential for abuse and the lack of long-term safety data.

Future Directions

For 3-FA research include investigating its potential use in treating other psychiatric disorders such as schizophrenia and addiction. Additionally, further research is needed to understand the long-term safety and efficacy of 3-FA. Finally, the development of new analogs of 3-FA may lead to the discovery of more effective and safer stimulant drugs.

Synthesis Methods

The synthesis of 3-FA involves the reaction of 3-fluorophenylacetone with ammonia and reducing agents such as lithium aluminum hydride or sodium borohydride. The resulting product is then purified through recrystallization or chromatography. The synthesis of 3-FA is relatively simple and can be performed in a laboratory setting.

Scientific Research Applications

3-FA has been used in scientific research to investigate its potential therapeutic applications. It has been shown to have antidepressant, anxiolytic, and cognitive-enhancing effects in animal models. Additionally, 3-FA has been investigated for its potential use in treating attention deficit hyperactivity disorder (ADHD) and narcolepsy.

properties

IUPAC Name

(2S)-2-(3-fluorophenyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN/c1-7(6-11)8-3-2-4-9(10)5-8/h2-5,7H,6,11H2,1H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDGLXAPWDQVMTK-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN)C1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-(3-Fluorophenyl)propan-1-amine

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